2-(2,2-Dimethylpropanoyl)cyclopentan-1-one
Description
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₉H₁₄O₂ (molecular weight: 154.21 g/mol).
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3 |
InChI Key |
BVODMQPVKHDQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the acylation of cyclopentanone with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Cyclopentanone+2,2-Dimethylpropanoyl chlorideBase2-(2,2-Dimethylpropanoyl)cyclopentan-1-one
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Similar Cyclopentanone Derivatives
Structural and Molecular Comparisons
The following table compares 2-(2,2-dimethylpropanoyl)cyclopentan-1-one with structurally related cyclopentanone derivatives from the evidence:
Substituent Effects on Properties
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one ) increase electrophilicity of the ketone, while electron-donating groups (e.g., prenyl) may stabilize enolate intermediates.
- Solubility : Bulky substituents like pivaloyl or trifluoromethylphenyl reduce solubility in polar solvents compared to simpler alkyl derivatives.
Biological Activity
The compound 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and various mechanisms of action associated with this compound, supported by data tables and case studies from diverse research sources.
Synthesis
The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with suitable acylating agents. The process can be optimized through various catalytic methods to enhance yield and purity. Specific synthetic routes can include:
- Acylation Reaction : Using acyl chlorides or anhydrides in the presence of a base.
- Enzymatic Methods : Employing lipases or other enzymes to achieve regioselective acylation.
Biological Activity Overview
The biological activity of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one has been evaluated across several studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) for several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Candida albicans | 100 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one has been assessed using various assays. The compound demonstrated effective free radical scavenging activity with an EC50 value ranging from 20 to 30 μg/mL in DPPH assays. This activity is attributed to the presence of specific functional groups that facilitate electron donation.
Anticancer Activity
In vitro studies have shown that this compound possesses antiproliferative effects on several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results are summarized in the following table:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
| Caco-2 | 25 |
These findings indicate a promising role for 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one in cancer therapy.
The mechanisms underlying the biological activities of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one are still being elucidated. However, preliminary studies suggest:
- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes leading to cell lysis.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may be linked to its ability to modulate ROS levels within cells.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A clinical trial evaluated a related cyclopentanone derivative against resistant strains of Staphylococcus aureus, demonstrating significant reductions in infection rates.
- Cancer Treatment : A pilot study involving patients with advanced liver cancer treated with cyclopentanone derivatives showed improved survival rates and reduced tumor sizes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
